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Compound of Interest

Compound Name: 2,5-Dihydroxyxanthone

Cat. No.: B162181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,5-Dihydroxyxanthone is a phenolic compound belonging to the xanthone class of natural

products. Xanthones are characterized by their dibenzo-γ-pyrone scaffold and are known for a

wide range of pharmacological activities, including antioxidant, anti-inflammatory, and

anticancer properties[1][2]. Found in various plant species, such as those from the Garcinia

genus, 2,5-Dihydroxyxanthone (CAS No: 35040-32-5) is of significant interest to researchers

in medicinal chemistry and drug discovery[3][4]. This technical guide provides a summary of its

known physicochemical properties, detailed experimental protocols for their determination, and

a generalized workflow for characterization. Due to the limited availability of specific

experimental data for this particular isomer, data for closely related dihydroxyxanthone isomers

are provided for comparative context where applicable.

Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic

agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME).

Below is a summary of the available data for 2,5-Dihydroxyxanthone.
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Property Value / Data Source / Reference

IUPAC Name 2,5-dihydroxyxanthen-9-one N/A

CAS Number 35040-32-5 [3][4]

Molecular Formula C₁₃H₈O₄ [5]

Molecular Weight 228.20 g/mol [6][7]

Physical Description Powder [4]

Melting Point (°C)

Data not available. For

comparison, the melting point

of 1,5-Dihydroxyxanthone is

286 °C and 1,7-

Dihydroxyxanthone

(Euxanthone) is 240 °C.

[6][7]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, and Acetone.

[4]

pKa Data not available. N/A

Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and confirmation. While specific

spectra for 2,5-Dihydroxyxanthone are not readily available in the cited literature, the

expected data types are outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.medchemexpress.com/2-5-dihydroxyxanthone.html
https://www.chemfaces.com/natural/2-5-Dihydroxyxanthone-CFN89290.html
https://spectrabase.com/spectrum/JXHDT7B1bz5
https://pubchem.ncbi.nlm.nih.gov/compound/1_5-Dihydroxyxanthone
https://pubchem.ncbi.nlm.nih.gov/compound/Euxanthone
https://www.chemfaces.com/natural/2-5-Dihydroxyxanthone-CFN89290.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_5-Dihydroxyxanthone
https://pubchem.ncbi.nlm.nih.gov/compound/Euxanthone
https://www.chemfaces.com/natural/2-5-Dihydroxyxanthone-CFN89290.html
https://www.benchchem.com/product/b162181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Expected Characteristics

UV-Vis (λmax)

Xanthone derivatives typically exhibit several

absorption bands in the UV-Vis spectrum. For

example, 1-hydroxyxanthone shows absorption

maxima around 230-260 nm, 310-320 nm, and a

shoulder at 360-380 nm. The exact λmax values

for 2,5-Dihydroxyxanthone would be influenced

by the positions of the hydroxyl groups.

¹H-NMR

The proton NMR spectrum would show distinct

signals for the aromatic protons on the xanthone

core. The chemical shifts of these protons are

influenced by the electron-donating hydroxyl

groups. A chelated hydroxyl group, if present,

would appear far downfield (δ 12-13 ppm).

¹³C-NMR

The carbon NMR spectrum would show 13

distinct signals corresponding to the carbon

atoms of the dibenzo-γ-pyrone skeleton. The

carbonyl carbon (C9) is typically observed in the

δ 175-185 ppm region. The chemical shifts of

the aromatic carbons are diagnostic of the

substitution pattern.

FTIR (cm⁻¹)

The infrared spectrum would be characterized

by a strong absorption band for the carbonyl

group (C=O) around 1600-1650 cm⁻¹, C=C

aromatic stretching in the 1450-1600 cm⁻¹

region, C-O-C ether stretching around 1270

cm⁻¹, and a broad O-H stretching band for the

hydroxyl groups around 3400 cm⁻¹.

Experimental Protocols
This section details the standard methodologies for determining the key physicochemical and

spectroscopic properties of xanthone derivatives. These protocols are based on established

methods used for the characterization of similar compounds[1][8].
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Melting Point Determination
Methodology: The melting point is determined using a capillary melting point apparatus. A

small, dry sample of the crystalline compound is packed into a thin-walled capillary tube,

which is then placed in the heating block of the apparatus. The temperature is raised at a

controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range

is recorded from the temperature at which the first drop of liquid appears to the temperature

at which the entire sample becomes a clear liquid.

Solubility Assessment
Methodology: A qualitative assessment of solubility is performed by adding approximately 1-

2 mg of the compound to 1 mL of a given solvent (e.g., DMSO, ethanol, water) in a test tube.

The mixture is vortexed for 30 seconds. The compound is classified as soluble if it fully

dissolves to form a clear solution, partially soluble if some solid remains, and insoluble if the

vast majority of the solid does not dissolve. For quantitative analysis, a saturated solution is

prepared, equilibrated, and the concentration of the dissolved compound is measured, often

by UV-Vis spectrophotometry or HPLC.

UV-Vis Spectroscopy
Methodology: A stock solution of 2,5-Dihydroxyxanthone is prepared in a suitable UV-

transparent solvent, such as methanol or ethanol. The stock solution is diluted to a

concentration within the linear range of the spectrophotometer (typically in the micromolar

range, e.g., 10-20 µM). The UV-Vis spectrum is recorded over a wavelength range of 200-

600 nm using a double-beam spectrophotometer, with the pure solvent used as a blank

reference. The wavelengths of maximum absorbance (λmax) are identified from the resulting

spectrum[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: For ¹H and ¹³C NMR analysis, approximately 5-10 mg of the purified

compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

CD₃OD) in an NMR tube[1]. Tetramethylsilane (TMS) is typically used as an internal standard

(0 ppm). Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Standard 1D experiments for ¹H and ¹³C are performed, followed by 2D experiments such as
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COSY, HSQC, and HMBC to aid in the complete and unambiguous assignment of all proton

and carbon signals, confirming the molecular structure[10][11].

Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology: The FTIR spectrum is typically recorded using the KBr pellet method. A small

amount of the dry sample (1-2 mg) is finely ground with approximately 100-200 mg of dry

potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer,

and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The positions of

key functional group absorptions (O-H, C=O, C=C, C-O-C) are then identified[1].

Visualization of Experimental Workflow
The logical flow for the characterization of a synthesized or isolated xanthone compound like

2,5-Dihydroxyxanthone is crucial for systematic analysis. The following diagram illustrates a

standard workflow from sample acquisition to full characterization.
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Fig. 1: Generalized experimental workflow for the physicochemical characterization of
xanthones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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